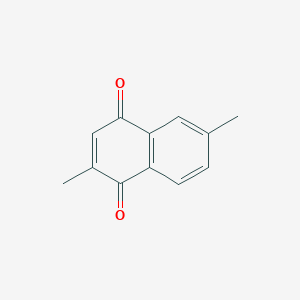

2,6-Dimethylnaphthalene-1,4-dione

Description

Historical Context and Evolution of Naphthoquinone Chemistry

The study of naphthoquinones is a field with deep historical roots, initially driven by the vibrant colors of these compounds and their use as dyes. Over time, the focus of naphthoquinone chemistry has evolved significantly. The discovery of their diverse biological activities has propelled them into the realm of medicinal chemistry, with many natural and synthetic naphthoquinones being investigated for their potential as therapeutic agents. This historical journey from pigments to pharmaceuticals has laid the groundwork for the scientific inquiry into specifically substituted naphthoquinones like the 2,6-dimethylated variant.

Overview of Current Research Trajectories and Academic Relevance of 2,6-Dimethylnaphthalene-1,4-dione

While research specifically focused on this compound is still emerging, the broader field of substituted naphthoquinones provides a clear indication of its academic relevance. The precursor, 2,6-dimethylnaphthalene (B47086), is a well-studied compound, primarily utilized in the synthesis of high-performance polymers. wikipedia.orgnacatsoc.org The oxidation of this readily available starting material to this compound opens up new avenues for research. Current investigations into similar molecules are largely centered on their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents, and in materials science for the development of novel organic electronic materials.

The synthesis of 2,6-dimethylnaphthalene itself is a topic of significant industrial and academic research, with various methods being explored to improve efficiency and selectivity. researchgate.netcolab.wsresearchgate.net

| Property | Value |

| Chemical Formula | C₁₂H₁₂ |

| Molar Mass | 156.22 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 106-110 °C |

| Boiling Point | 262 °C |

| Solubility in Water | 2 mg/L at 25 °C |

| CAS Number | 581-42-0 |

Table 1: Physicochemical Properties of 2,6-Dimethylnaphthalene nih.govchemicalbook.comsigmaaldrich.comnist.govthegoodscentscompany.comsigmaaldrich.com

Delimitation of Research Scope within Academic Disciplines

The study of this compound is inherently interdisciplinary. Its synthesis and characterization fall squarely within the domain of Organic Chemistry . Investigations into its potential therapeutic effects place it at the forefront of Medicinal Chemistry and Pharmacology . Furthermore, its electronic properties make it a candidate for research in Materials Science , particularly in the design of new organic semiconductors and charge-transfer complexes. The exploration of this compound, therefore, represents a convergence of multiple scientific fields, each contributing to a comprehensive understanding of its properties and potential utility.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6290-94-4 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2,6-dimethylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)11(13)6-8(2)12(9)14/h3-6H,1-2H3 |

InChI Key |

SRLBDWAAORRXIC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CC2=O)C |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CC2=O)C |

Other CAS No. |

6290-94-4 |

Synonyms |

2,6-dimethyl-1,4-naphthoquinone |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 2,6 Dimethylnaphthalene 1,4 Dione

Classical Multi-Step Synthesis Pathways from Precursors

The traditional synthesis of 2,6-Dimethylnaphthalene-1,4-dione is conceptualized as a multi-step process, beginning with the regioselective construction of the 2,6-dimethylnaphthalene (B47086) core, followed by its directed oxidation to the target quinone.

Regioselective Functionalization and Intermediate Transformations

The primary precursor for the target dione (B5365651) is 2,6-dimethylnaphthalene (2,6-DMN). The synthesis of 2,6-DMN itself is a challenging task due to the difficulty in controlling the positions of the methyl groups on the naphthalene (B1677914) ring. researchgate.net Several classical routes have been developed to achieve this with high regioselectivity.

One prominent method is the alkenylation/cyclization/dehydrogenation pathway. A common industrial approach starts with o-xylene (B151617) and butadiene. sciencemadness.org These reactants undergo an alkenylation reaction to form 5-(o-tolyl)pent-2-ene, which is then cyclized to produce 1,5-dimethyltetraline. Subsequent dehydrogenation yields 1,5-dimethylnaphthalene (B47167) (1,5-DMN). sciencemadness.org As 1,5-DMN and 2,6-DMN are isomers within the same thermodynamic triad, the final step involves the isomerization of 1,5-DMN to the desired 2,6-DMN, often over an acid catalyst. researchgate.netsciencemadness.org

Another regioselective approach involves the Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol. orgsyn.orgpsgcas.ac.in This pathway leads to the formation of a γ-(p-tolyl)-substituted aldehyde intermediate. This selective coupling ensures the correct positioning of the methyl groups required for the final 2,6-disubstituted naphthalene core. orgsyn.org

Cyclization and Directed Oxidation Protocols for Quinone Formation

Following the synthesis of the 2,6-dimethylnaphthalene precursor, the next critical stage is the formation of the quinone ring system. This is achieved through cyclization of intermediates and subsequent directed oxidation.

In the pathway starting from 4-bromotoluene, the intermediate γ-(p-tolyl)-substituted aldehyde undergoes an acid-catalyzed cyclodehydration reaction . This step forms the second ring of the naphthalene system. The reaction proceeds through an in-situ oxidation of the initially formed dihydronaphthalene intermediate to yield the fully aromatic 2,6-dimethylnaphthalene. psgcas.ac.in

The final transformation to this compound involves the oxidation of the aromatic precursor . While the oxidation of 2,6-DMN to 2,6-naphthalenedicarboxylic acid is widely reported, the selective oxidation to the 1,4-quinone is more nuanced. sciencemadness.orgpsgcas.ac.in General methods for the oxidation of naphthalenes to naphthoquinones often employ strong oxidizing agents. For instance, chromic acid in acetic acid is a classical reagent used for the oxidation of naphthalene to 1,4-naphthoquinone (B94277). prepchem.com The application of such methods to 2,6-DMN requires careful control to prevent over-oxidation or side-reactions at the methyl groups. The regioselectivity of this oxidation is critical; oxidation of substituted naphthalenes can lead to mixtures of quinone isomers. For example, the oxidation of 2-methylnaphthalene (B46627) is known to produce both 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone. google.com

Another classical method for converting phenols to quinones is the Teuber reaction , which utilizes Fremy's salt (potassium nitrosodisulfonate). sciencemadness.orgorgsyn.org This approach would necessitate the synthesis of a 2,6-dimethyl-1-naphthol or 2,6-dimethyl-4-naphthol intermediate, which would then be oxidized to the target 1,4-dione.

Modern and Green Chemistry Principles in Synthesis

Reflecting the broader shift in chemical manufacturing, modern synthetic strategies for this compound focus on improving efficiency, reducing waste, and employing more environmentally benign conditions.

Catalytic Synthesis Routes Utilizing Homogeneous and Heterogeneous Systems

Catalysis plays a pivotal role in the modern synthesis of both the 2,6-DMN precursor and its subsequent oxidation. In the synthesis of 2,6-DMN, heterogeneous catalysts , particularly zeolites like H-ZSM-5 and MCM-22, are employed for the shape-selective methylation of naphthalene or methylnaphthalene. researchgate.net These solid acid catalysts can enhance the regioselectivity towards the desired 2,6-isomer, although yields can sometimes be limited. researchgate.net

For the quinone formation step, catalytic aerobic oxidation presents a green alternative to stoichiometric heavy-metal oxidants. While not specifically detailed for 2,6-DMN, palladium-catalyzed aerobic oxidation, often in the presence of a benzoquinone cocatalyst, is a known method for allylic oxidations and could be conceptually extended. nih.gov Furthermore, enzyme-based catalysis offers a highly selective and environmentally friendly route. Laccase enzymes , for example, have been used in the one-pot synthesis of 1,4-naphthoquinones in aqueous media. orgsyn.org This biocatalytic approach involves the in-situ generation of a p-quinone from a hydroquinone (B1673460), which then undergoes a Diels-Alder reaction and further oxidation. orgsyn.org

Microwave-Assisted and Photochemical Synthesis Techniques

The use of alternative energy sources like microwaves and light can accelerate reactions and improve yields. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for the preparation of various heterocyclic compounds and naphthoquinone derivatives. researchgate.netnih.gov This technique can be applied to various steps in the synthesis, from the formation of the naphthalene core to the final oxidation, potentially leading to more efficient processes.

Photochemical methods also offer unique synthetic pathways. The photooxidation of naphthalene and its alkylated derivatives in the atmosphere is a known process that can lead to the formation of various oxygenated products, including quinones. copernicus.org Harnessing this reactivity in a controlled synthetic setting could provide a direct route to the target dione, potentially avoiding harsh chemical oxidants.

Solvent-Free and Atom-Economical Methodologies

Adherence to the principles of green chemistry encourages the development of solvent-free and atom-economical reactions. Solvent-free , or solid-state, reactions reduce the environmental impact associated with solvent use and disposal. For instance, the synthesis of novel 1,4-naphthoquinone derivatives has been achieved under solvent-free conditions using a catalytic amount of In(OTf)₃. researchgate.net Such methodologies minimize waste and simplify product purification.

Atom economy , which maximizes the incorporation of reactant atoms into the final product, is a key metric for green synthesis. Designing synthetic routes, such as one-pot reactions or tandem processes, where multiple transformations occur in a single flask without isolating intermediates, can significantly improve atom economy. The laccase-catalyzed one-pot synthesis of naphthoquinones is an excellent example of this principle, combining oxidation and cycloaddition in a single aqueous medium. orgsyn.org

Derivatization Strategies and Controlled Functional Group Introduction

The reactivity of the this compound core is characterized by the electrophilic nature of its quinone ring and the potential for substitution on its benzenoid ring. These distinct reactive sites allow for a range of derivatization strategies to introduce new functional groups in a controlled manner.

The electron-deficient α,β-unsaturated ketone system of the naphthoquinone ring is highly susceptible to nucleophilic attack. This reactivity is the basis for many derivatization strategies, including Michael-type additions and substitutions.

One common approach involves the reaction of naphthoquinones with thiol-containing nucleophiles. For instance, the thia-Michael addition of N-acetyl-L-cysteine to various 1,4-naphthoquinones, such as menadione (B1676200) (2-methyl-1,4-naphthoquinone), proceeds under mild conditions to yield thioether adducts. nih.gov This reaction mimics the interaction of quinones with cysteine residues in proteins and provides a straightforward method for introducing sulfur-based functional groups. The process involves a 1,4-Michael-like addition of the sulfhydryl group to the quinone ring, followed by in situ oxidation of the resulting hydroquinone. nih.gov

Amines are another class of nucleophiles frequently used to functionalize the naphthoquinone core. The reaction of 2,3-dihalo-1,4-naphthoquinones with primary amines leads to the formation of monosubstituted aminonaphthoquinones. espublisher.com Similarly, the oxidative addition of anilines to 1,4-naphthoquinone can be catalyzed by copper(II) acetate (B1210297), resulting in N-aryl-2-amino-1,4-naphthoquinones in high yields. nih.gov This method represents a direct C-H functionalization of the quinone ring. nih.gov

The versatility of nucleophilic additions is further demonstrated by the photoacylation of 1,4-naphthoquinone with various aldehydes. This photochemical reaction yields acylated 1,4-naphthohydroquinones, which can be subsequently oxidized to the corresponding acylated 1,4-naphthoquinones. mdpi.com This process allows for the introduction of acyl groups onto the quinone scaffold. mdpi.com

Table 1: Examples of Nucleophilic Additions to Naphthoquinone Scaffolds

| Naphthoquinone Reactant | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone | N-Acetyl-L-Cysteine | Mild, no catalyst | Thia-Michael Adduct | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | N-Boc-L-lysine methyl ester | K₂CO₃, THF/EtOH | Amino-Naphthoquinone | nih.gov |

| 1,4-Naphthoquinone | Anilines | Copper(II) acetate | N-Aryl-2-amino-1,4-naphthoquinone | nih.gov |

| 1,4-Naphthoquinone | Aldehydes | UVB light, Acetone (B3395972) | Acylated 1,4-Naphthohydroquinone | mdpi.com |

| 2,3-Dibromo-1,4-naphthoquinone | Pyridyl Amines | Methanol (B129727), Room Temp. | Amino-Naphthoquinone | espublisher.com |

While the quinone ring is electron-deficient, the benzenoid ring of this compound retains aromatic character and can potentially undergo electrophilic substitution. However, the carbonyl groups of the quinone moiety are strongly deactivating, making direct electrophilic attack on the fused benzene (B151609) ring challenging.

Strategies often circumvent this by introducing functional groups onto a precursor molecule before the formation of the naphthoquinone. For example, a common industrial synthesis of 1,4-naphthoquinone involves the direct catalytic oxidation of naphthalene. wikipedia.org Therefore, electrophilic substitution reactions would be performed on the more reactive 2,6-dimethylnaphthalene precursor prior to its oxidation to the dione.

Remote functionalization can also be achieved on substituents already attached to the naphthoquinone core. For instance, the nitration of 2-(phenylamino)-1,4-naphthoquinone derivatives occurs on the pendant phenylamino (B1219803) ring rather than the naphthoquinone structure itself. mdpi.com This reaction, using nitric and sulfuric acid, typically leads to ortho- and para-nitrated products on the aniline (B41778) moiety, demonstrating a method for modifying the periphery of the molecule. mdpi.com

Table 2: Remote Functionalization of Naphthoquinone Derivatives

| Starting Material | Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| 2-(Phenylamino)-1,4-naphthoquinone | HNO₃, H₂SO₄ | Ortho and para positions of the phenylamino group | Nitrated Phenylamino-Naphthoquinone | mdpi.com |

Chromatographic and Crystallization Techniques for High-Purity Isolation

The purification of this compound and its derivatives is critical for ensuring chemical integrity and for subsequent applications. A combination of chromatographic and crystallization methods is typically employed to achieve high purity.

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for the purification of naphthoquinone derivatives. mdpi.comnih.gov The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate or cyclohexane (B81311) and ethyl acetate, is optimized to achieve separation from starting materials and byproducts. mdpi.comnih.gov For analytical purposes and purity determination, High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is often used. nih.gov

Crystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. For naphthoquinone-related compounds, various solvents have been proven effective. The purification of a Diels-Alder adduct in a naphthoquinone synthesis was achieved by recrystallization from acetone, ethanol, or methanol. orgsyn.org In cases where the crude product is colored by impurities, the use of decolorizing carbon during recrystallization can be beneficial. orgsyn.org The choice of solvent is crucial; for example, in the purification of 2,6-dimethylnaphthalene (a precursor), a mixture of methanol and acetone was found to be highly suitable. researchgate.net Sublimation is another technique that can be used for the purification of volatile quinones like 1,4-naphthoquinone. prepchem.com

Table 3: Purification Techniques for Naphthoquinones and Related Compounds

| Compound Type | Technique | Solvents/Stationary Phase | Purity Achieved | Reference |

|---|---|---|---|---|

| 3-Alkyl-2-hydroxy-1,4-naphthoquinones | Silica Chromatography | Hexanes:Dichloromethane (1:1) | Not specified | nih.gov |

| Acylated 1,4-Naphthoquinones | Silica Chromatography | Cyclohexane:Ethyl Acetate (4:1) | Not specified | mdpi.com |

| 1,4-Naphthoquinone | Recrystallization | Alcohol | High | prepchem.com |

| 1,4-Naphthoquinone | Sublimation | N/A | High | prepchem.com |

| 2,6-Dimethylnaphthalene | Solute Crystallization | Methanol/Acetone mixture | >99% | researchgate.net |

Detailed Chemical Reactivity and Transformation Pathways of 2,6 Dimethylnaphthalene 1,4 Dione

Redox Chemistry and Electrochemical Characterization

The redox behavior of quinones is central to their chemistry and biological activity. This involves the sequential addition of electrons to the quinone system, forming intermediate radical species and the fully reduced hydroquinone (B1673460).

Investigation of Reversible Reduction and Oxidation Potentials

The electrochemical reduction of 1,4-naphthoquinones typically proceeds in two successive one-electron steps. The first is a reversible reduction to a semiquinone radical anion, and the second, often quasi-reversible, step yields the hydroquinone dianion. rdmodernresearch.com This process is highly dependent on the solvent and the nature of substituents on the naphthoquinone ring. rdmodernresearch.com

The reduction potentials are a measure of the molecule's ability to accept electrons. Electron-withdrawing groups generally increase the reduction potential (making reduction easier), while electron-donating groups decrease it. For 2,6-dimethylnaphthalene-1,4-dione, the two methyl groups are electron-donating. Therefore, it is expected to have a slightly more negative reduction potential compared to the unsubstituted 1,4-naphthoquinone (B94277).

Cyclic voltammetry is the primary technique used to measure these potentials. Studies on various substituted 1,4-naphthoquinones provide a basis for estimating the potentials of the 2,6-dimethyl derivative. For instance, a definite correlation has been observed between the standard redox potentials (E°) and the biological activity of many 1,4-naphthoquinone derivatives. nih.gov

Table 1: Illustrative First Reduction Potentials (Epc1) of Substituted 1,4-Naphthoquinones in Non-Aqueous Solvents Note: This table presents data for related compounds to illustrate substituent effects. The exact potential for this compound would require experimental measurement.

| Compound | Substituent(s) | First Cathodic Peak Potential (Epc1 vs Ag/Ag+) | Solvent |

|---|---|---|---|

| 1,4-Naphthoquinone | None | -0.744 V | Methanol (B129727) rdmodernresearch.com |

| 2-Methoxy-1,4-naphthoquinone | 2-OCH₃ | -1.259 V | Methanol rdmodernresearch.com |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 2-OH | -0.361 V | Methanol rdmodernresearch.com |

| 2-Methyl-1,4-naphthoquinone (Menadione) | 2-CH₃ | Data varies; generally more negative than unsubstituted NQ | Aprotic Solvents nih.gov |

| This compound | 2,6-(CH₃)₂ | Predicted to be slightly more negative than 1,4-Naphthoquinone | - |

Formation and Stability of Semiquinone Radical Anions and Hydroquinones

The second one-electron reduction produces the hydroquinone dianion. rdmodernresearch.com In protic solvents, this dianion is readily protonated to form the corresponding hydroquinone. The stability of the hydroquinone is crucial; unstable hydroquinones can spontaneously re-oxidize back to the parent quinone, engaging in a "futile redox cycle" that generates significant oxidative stress. nih.gov The methyl groups in this compound are not expected to drastically alter the intrinsic stability of the resulting semiquinone or hydroquinone compared to the parent system, though they may influence interactions with surrounding molecules.

Nucleophilic Addition Reactions at the Quinone Moiety

The electron-deficient double bond of the quinone ring (positions C2 and C3) is susceptible to nucleophilic attack. This is a characteristic reaction of α,β-unsaturated carbonyl systems.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines)

1,4-naphthoquinones readily react with primary and secondary amines. The reaction typically involves the nucleophilic addition of the amine to the C2 or C3 position of the quinone ring, followed by oxidation of the resulting hydroquinone intermediate to yield a stable 2-amino-1,4-naphthoquinone derivative. rsc.orgrsc.orgnih.gov This oxidative addition can be facilitated by various catalysts or simply by air. rsc.org

For this compound, which is unsubstituted at the C2 and C3 positions, reaction with an amine (R-NH₂) would be expected to yield 2-amino-6,7-dimethylnaphthalene-1,4-dione. The reaction proceeds via initial nucleophilic attack, followed by tautomerization and subsequent oxidation. The reaction of 1,4-naphthoquinone with various amines to give 2-amino-1,4-naphthoquinones has been extensively studied and serves as a direct model for this transformation. researchgate.netcdnsciencepub.com

Michael-Type Conjugate Additions and Subsequent Transformations

The nucleophilic addition to the C2-C3 double bond of the quinone system is a classic example of a Michael-type conjugate addition. libretexts.org This reaction is not limited to amines; a wide variety of "soft" nucleophiles can act as Michael donors.

A prominent example is the addition of thiols, such as N-acetyl-L-cysteine, to various naphthoquinones to form thia-Michael adducts. nih.gov This reaction is significant in biological contexts, as it represents a mechanism by which quinones can react with cellular nucleophiles like glutathione (B108866). nih.gov Other carbon-based nucleophiles, such as those derived from 1,3-dicarbonyl compounds, can also add to the naphthoquinone ring in organocatalyzed asymmetric Michael additions, providing access to chiral functionalized products. nih.govrsc.org

For this compound, a Michael addition with a generic nucleophile (Nu⁻) would proceed as follows:

Nucleophilic Attack: The nucleophile adds to the C2 (or C3) position.

Enolate Formation: The electron density shifts through the conjugated system to form an enolate intermediate.

Protonation/Tautomerization: The enolate is protonated to form a hydroquinone adduct.

Oxidation: The hydroquinone is oxidized (often by air or the starting quinone) to the final substituted naphthoquinone product.

Cycloaddition Reactions (e.g., Diels-Alder) as Synthetic Tools

The C2-C3 double bond of 1,4-naphthoquinones can act as a potent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction is a powerful method for constructing complex polycyclic systems in a highly regio- and stereoselective manner. rsc.orgnih.gov

In a typical Diels-Alder reaction, this compound would serve as the dienophile, reacting with a conjugated diene (e.g., 1,3-butadiene). The reaction leads to the formation of a new six-membered ring fused to the quinone system. The regioselectivity of the reaction can be influenced by substituents on both the diene and the dienophile. acs.orgacs.org The methyl groups at the C6 and C7 positions (using standard naphthalene (B1677914) numbering) are on the benzenoid ring and are not expected to exert strong regiochemical control over the addition to the C2-C3 bond of the quinone ring. However, substituents directly on the quinone ring (at C2 or C3) have a profound effect on the reaction's outcome. nih.gov The Diels-Alder reaction of naphthoquinones is a cornerstone of the synthesis of many natural products and complex organic molecules. nih.govnih.gov

Metal Coordination and Complex Formation with Transition Metals

The study of the coordination chemistry of this compound with transition metals is an area with limited specific research data in publicly accessible literature. While the broader class of 1,4-naphthoquinones is known to act as ligands in coordination chemistry, detailed investigations into the complex formation of the 2,6-dimethyl substituted variant are not extensively documented. However, based on the general principles of naphthoquinone chemistry, a theoretical framework for its interaction with transition metals can be inferred.

1,4-Naphthoquinone and its derivatives are recognized for their potential to form stable complexes with a variety of transition metals. google.com The primary mode of coordination involves the two carbonyl oxygen atoms, which can act as a bidentate ligand, chelating to a metal center. This chelation typically results in the formation of a stable five-membered ring structure incorporating the metal ion.

The electronic properties of the naphthoquinone ring system, influenced by the substituents, play a crucial role in the stability and characteristics of the resulting metal complexes. The presence of electron-donating methyl groups at the 2 and 6 positions in this compound would be expected to increase the electron density on the carbonyl oxygens, potentially enhancing their ability to coordinate with electron-deficient metal centers.

While specific experimental data for this compound are scarce, studies on other substituted naphthoquinones provide insights into the types of complexes that could be formed. For instance, research on other naphthoquinone derivatives has demonstrated the formation of complexes with metals such as ruthenium, copper, cobalt, nickel, and zinc. researchgate.netnih.gov These complexes exhibit a range of geometries, including octahedral and square planar, depending on the metal ion and the other ligands present in the coordination sphere.

In the absence of specific research findings for this compound, a data table detailing its metal complexes cannot be provided. Further experimental investigation is required to elucidate the specific coordination behavior, structural parameters, and electronic properties of its transition metal complexes.

Theoretical and Computational Investigations of 2,6 Dimethylnaphthalene 1,4 Dione

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for systems ranging from small organic molecules to large biological complexes. nih.govmdpi.com The theory is based on the principle that the energy of a system can be determined from its electron density. By employing various functionals, such as the widely used B3LYP hybrid functional, DFT can accurately calculate a molecule's geometric and electronic properties. bhu.ac.inresearchgate.net

A fundamental step in any computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For 2,6-Dimethylnaphthalene-1,4-dione, this process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. Theoretical calculations for related molecules, such as diaminonaphthalenes, have been successfully performed using DFT methods like B3LYP with a 6-31G(d,p) basis set to determine optimized bond lengths and angles. researchgate.netutq.edu.iq These calculations are typically performed for an isolated molecule in the gaseous phase, which may lead to slight deviations from experimental values obtained from solid-state X-ray crystallography due to the absence of intermolecular packing forces. researchgate.net

The optimized structure of this compound is expected to have a largely planar naphthalene (B1677914) ring system, with the methyl and oxygen atoms positioned accordingly. Conformational analysis, particularly concerning the orientation of the methyl groups, would ensure that the global minimum energy structure is identified. For a rigid molecule like this, the number of significant conformers is expected to be small.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: These are hypothetical values based on typical DFT calculations for similar structures. Specific experimental or calculated data for this molecule is not readily available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1=O1 | ~1.22 Å |

| Bond Length | C4=O2 | ~1.22 Å |

| Bond Length | C2-C3 | ~1.48 Å |

| Bond Length | C5-C10 (aromatic) | ~1.42 Å |

| Bond Length | C2-CH3 | ~1.51 Å |

| Bond Angle | O1=C1-C2 | ~121° |

| Bond Angle | C1-C2-C3 | ~118° |

| Dihedral Angle | H-C(methyl)-C2-C3 | ~0° or 180° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. malayajournal.orgnih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. malayajournal.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be localized over the naphthalene ring and the oxygen atoms, while the LUMO would likely be distributed across the conjugated quinone system. DFT calculations, often using the B3LYP functional, can reliably predict these orbital energies. bhu.ac.in The energy gap helps in predicting the charge transfer interactions within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -2.4 eV |

| HOMO-LUMO Gap (ΔE) | 4.1 eV |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies (IR/Raman): Theoretical vibrational analysis can be performed on the optimized geometry of this compound. A study on the closely related 2,6- and 2,7-dimethylnaphthalenes used DFT calculations at the B3LYP/6-311+G** level to predict their vibrational frequencies. ijarst.com The same methodology could be applied to this compound to assign its characteristic vibrational modes, such as the C=O stretches of the quinone moiety, C-C stretches of the aromatic ring, and the various bending and stretching modes of the methyl groups. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. ijarst.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used for this purpose. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized structure, one can predict the chemical shifts. Benchmark studies have shown that various DFT functionals can predict ¹³C and ¹H chemical shifts with high accuracy, often with a mean absolute error of less than 1.0 ppm for ¹³C and 0.2 ppm for ¹H. nih.govmdpi.com Such calculations would be invaluable for assigning the specific resonances in the NMR spectra of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. arxiv.orgyoutube.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. youtube.com

For this compound, an MD simulation could model its behavior in a solution, revealing information about its solvation shell and interactions with solvent molecules. It could also be used to study its interaction with other molecules, such as biological macromolecules or polymer chains. rsc.orgnih.gov Key properties derived from MD simulations include radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and root-mean-square deviation (RMSD), which measures the stability of a molecular complex over time. rsc.orgnih.gov These simulations rely on force fields, a set of parameters describing the potential energy of the system, to define the interactions between atoms. youtube.com

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculated by DFT, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors are based on the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

Ionization Potential (IP) and Electron Affinity (EA): Approximated by IP ≈ -E(HOMO) and EA ≈ -E(LUMO).

Electronegativity (χ): A measure of an atom's ability to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For this compound, these values would characterize its tendency to participate in electron transfer reactions. utq.edu.iq

Table 3: Illustrative Quantum Chemical Descriptors for this compound (Note: Values are derived from the illustrative FMO energies in Table 2.)

| Descriptor | Definition | Predicted Value |

| Ionization Potential (IP) | -E(HOMO) | 6.5 eV |

| Electron Affinity (EA) | -E(LUMO) | 2.4 eV |

| Electronegativity (χ) | (IP + EA) / 2 | 4.45 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.05 eV |

| Chemical Softness (S) | 1 / η | 0.49 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 4.83 eV |

In Silico Modeling of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. A key goal is to locate the transition state (TS), which is the maximum energy point along the minimum energy path of a reaction. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, which is a Michael acceptor, computational methods could be used to model its reaction with nucleophiles. nih.gov This involves:

Optimizing the geometries of the reactants, the intermediate(s), the transition state(s), and the final product.

Verifying the nature of each stationary point through frequency calculations (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency).

Calculating the activation energy barrier.

Such studies can provide a deep understanding of the molecule's reactivity, regioselectivity, and stereoselectivity in various chemical transformations, such as addition reactions or redox processes. rsc.org

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The electronic and optical properties of naphthoquinone derivatives make them promising candidates for components in organic electronic devices. Their ability to accept electrons and their tunable energy levels are key features for this class of materials.

Components in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

While direct studies employing 2,6-Dimethylnaphthalene-1,4-dione in OPVs and OFETs are not prominent in the literature, the fundamental properties of the naphthoquinone core suggest potential utility. In organic electronics, electron-accepting (n-type) materials are crucial for creating p-n junctions in photovoltaics and for fabricating n-channel transistors. The α,β-unsaturated carbonyl system in naphthoquinones makes them electron-deficient and thus suitable for n-type applications. rsc.org

Research on related structures demonstrates this potential. For instance, modifying the naphthoquinone core with various functional groups can precisely tune the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels, which is critical for matching the energy levels of donor materials in OPVs to ensure efficient charge separation. Similarly, for OFETs, the planarity of the naphthoquinone ring system can facilitate intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.

Chromophores and Emitters in Organic Light-Emitting Diodes (OLEDs)

Naphthoquinones are known chromophores, meaning they absorb and can emit light. acs.org The conjugation within the naphthalene (B1677914) ring system and the carbonyl groups gives rise to distinct electronic transitions. rsc.org The color and efficiency of emission can be tuned by chemical modification. Introducing electron-donating or electron-withdrawing groups to the this compound core could shift the emission wavelength across the visible spectrum.

The process often involves an intramolecular charge transfer (ICT) mechanism, where excitation with light causes an electron to move from a donor part of the molecule to the electron-accepting naphthoquinone core. rsc.org This ICT state can then relax by emitting a photon. The specific placement of the methyl groups at the 2- and 6-positions would influence the electronic properties and, consequently, the emission characteristics, making targeted synthesis a key strategy for developing novel emitters.

Functional Polymers and Copolymers Incorporating Naphthoquinone Moieties

Integrating the redox-active naphthoquinone unit into a polymer backbone is a strategy to create advanced functional materials that combine the processability of polymers with the electronic properties of the quinone. While polymers based specifically on this compound are not widely reported, research on the related compound, 2,6-dimethylnaphthalene (B47086), highlights the importance of this isomeric structure. It serves as the key precursor for 2,6-naphthalenedicarboxylic acid, the monomer used to produce high-performance polyethylene (B3416737) naphthalate (PEN) polyester, which exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). wikipedia.orgnacatsoc.org

Synthesizing polymers that incorporate the naphthoquinone moiety can lead to materials with applications in catalysis, sensing, and energy storage. For example, studies have shown that fused heterocyclic polymers containing naphthoquinone structures can be synthesized to yield materials with high thermal stability and desirable fluorescence properties, which have been successfully applied as chemosensors. Current time information in Bangalore, IN.

Redox-Active Materials for Energy Storage Systems (e.g., Organic Batteries)

The ability of quinones to undergo reversible two-electron, two-proton reduction and oxidation makes them ideal candidates for electrode materials in rechargeable batteries. This property is at the core of their potential in energy storage. By incorporating naphthoquinone units into polymer chains, researchers can create organic radical batteries that are potentially more sustainable and safer than traditional lithium-ion batteries.

The main challenge for small-molecule quinones is their solubility in battery electrolytes, which leads to capacity fade. Anchoring the quinone unit to a polymer backbone prevents its dissolution. Research on a naphthoquinone-substituted poly(allylamine) (PNQ) demonstrated this principle effectively. acs.org The resulting polymer electrode was used as an anode in a polymer-air secondary battery, showing a reversible redox capability with high cyclability. acs.org

The performance of such materials underscores the potential of this compound as a monomer for similar redox-active polymers.

Table 1: Performance of Representative Naphthoquinone-Based Cathode Materials in Batteries Note: The following data is for related naphthoquinone derivatives, as specific performance data for this compound in this application is not available in the reviewed literature.

| Active Material | Battery Type | Discharge Voltage | Theoretical Capacity (mAh/g) | Observed Capacity (mAh/g) | Reference |

|---|---|---|---|---|---|

| Naphthoquinone-substituted poly(allylamine) (PNQ) | Polymer-Air | 0.8 V | 124 | 124 | acs.org |

| Insoluble Naphthoquinone Derivative | Aqueous Zn-Organic | ~1.1 V | Not Specified | ~200 | sciopen.com |

Design and Synthesis of Chemosensors and Molecular Switches

The electronic and optical properties of naphthoquinones make them excellent platforms for the design of chemosensors. rsc.org A chemosensor typically consists of a binding site (receptor) and a signaling unit (reporter). The naphthoquinone moiety can act as the reporter, exhibiting a change in color (colorimetric) or fluorescence (fluorometric) upon binding of an analyte to the receptor. acs.orgacs.org

Numerous studies have demonstrated the synthesis of naphthoquinone derivatives that can selectively detect various metal ions. rsc.orgrsc.orgsemanticscholar.org The sensing mechanism often relies on the modulation of an intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) process upon ion binding. For example, a sensor can be designed to be non-fluorescent ("off" state), but upon binding a specific ion, the PET process is inhibited, leading to a "turn-on" fluorescence response. acs.org

While sensors based on this compound are not specifically documented, the principles are broadly applicable. The methyl groups at the 2- and 6-positions would electronically influence the naphthoquinone core, potentially fine-tuning the sensor's selectivity and sensitivity.

Table 2: Examples of Naphthoquinone-Based Chemosensors Note: The following data is for related naphthoquinone derivatives, as specific sensor data for this compound is not available in the reviewed literature.

| Sensor Type | Detected Analyte | Sensing Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Naphthoquinone-Dopamine Hybrid (2CND) | Sn²⁺ | Turn-on Fluorescence (Inhibited PET) | - | acs.org |

| 2-((pyridin-2-yl)methylamino)naphthalene-1,4-dione | Cu²⁺ | Colorimetric | 1.48 x 10⁻⁸ M | rsc.orgrsc.org |

| 2-((3-hydroxyphenyl)amino)-3-(phenylthio)naphthalene-1,4-dione (2HPN) | Fe²⁺ | Turn-on Fluorescence (ICT) | 0.272 µM | acs.org |

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus such as light or a chemical signal. The redox activity of the naphthoquinone/hydroquinone (B1673460) pair provides a basis for creating electrochemically controlled molecular switches.

Precursors for Carbon-Based Nanomaterials and Composites

The synthesis of carbon-based nanomaterials such as carbon nanotubes (CNTs) and graphene typically relies on precursors that can be decomposed under specific conditions to form graphitic carbon structures. Common precursors include simple hydrocarbons (e.g., methane, acetylene), renewable sources like biomass, and various waste materials. researchgate.netresearchgate.net

The use of polycyclic aromatic hydrocarbons like this compound as a precursor for carbon nanomaterials is not a widely documented or conventional approach. The high degree of functionality (two ketone and two methyl groups) and the synthetic cost would likely make it a less common choice compared to simpler, more abundant carbon sources. However, in specialized applications, such aromatic molecules could theoretically be used in chemical vapor deposition (CVD) or other high-temperature pyrolysis methods, where the naphthalene core could serve as a template for graphitic structures, but this remains a speculative application.

Role in Catalysis

Organocatalysis and Electron Transfer Catalysis

While no studies explicitly report 2,6-Dimethylnaphthalene-1,4-dione as an organocatalyst, the inherent properties of the naphthoquinone moiety suggest potential applications in electron transfer catalysis.

Mediators in Oxidation and Reduction Reactions

Naphthoquinones are well-established as electron carriers in biological systems and have been investigated as redox mediators in chemical reactions. Their ability to undergo reversible one- or two-electron reduction to form the corresponding radical anion or dianion makes them suitable for facilitating electron transfer between a primary oxidant or reductant and a substrate. The redox potential of the quinone can be tuned by the substituents on the aromatic ring.

Role as Promoters in Specific Organic Transformations

There is currently no direct evidence in the scientific literature to suggest that this compound acts as a promoter in specific organic transformations. The term "promoter" in catalysis typically refers to a substance that enhances the activity of a catalyst, and the investigation of this specific naphthoquinone derivative in such a capacity has not been reported.

Ligands in Metal-Catalyzed Reactions

The use of this compound as a ligand in metal-catalyzed reactions is not a well-explored area of research. While quinone-type molecules can, in principle, coordinate to metal centers through their oxygen atoms, the specific application of this dimethylated naphthoquinone as a ligand to influence the outcome of a metal-catalyzed reaction has not been documented. The electronic properties of the quinone, influenced by the methyl groups, could potentially modulate the catalytic activity of a metal center, but this remains a hypothetical application awaiting experimental validation.

Photocatalysis and Photoredox Catalysis

The application of this compound in photocatalysis and photoredox catalysis is another area where specific research is lacking. Quinones, in general, are known to be photoactive and can participate in photochemical reactions. However, their use as photocatalysts is often limited by their stability under irradiation.

Photoredox catalysis typically employs compounds that can be excited by visible light to a state where they can act as a single-electron transfer agent. While some organic dyes and metal complexes are widely used for this purpose, the suitability of this compound as a photoredox catalyst has not been investigated. Its absorption spectrum and the properties of its excited state would be key determinants of its potential in this field. Without experimental data, its role in photocatalysis remains speculative.

Mechanistic Biological Studies of 2,6 Dimethylnaphthalene 1,4 Dione

Mechanisms of Redox Cycling and Reactive Oxygen Species (ROS) Generation

The quinone structure is central to the biological activity of 1,4-naphthoquinones, largely due to its ability to undergo redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger various signaling pathways. The cytotoxicity of many naphthoquinones is attributed to their capacity to generate ROS and their electrophilicity, which allows them to react with biological nucleophiles like proteins and nucleic acids nih.gov.

It has been reported that 1,4-naphthoquinones can interfere with electron transport and oxidative phosphorylation, which is a key mechanism for ROS production nih.gov. The quinone moiety participates in the cellular redox cycle, leading to the release of ROS and subsequent oxidative stress nih.gov.

Enzymatic Reduction Pathways and Quinone Reductase Interactions

The enzymatic reduction of quinones is a critical determinant of their biological effects. Enzymes such as NADPH-cytochrome P450 reductase can catalyze the one-electron reduction of quinones to form unstable semiquinone radicals. In the presence of molecular oxygen, these semiquinones can donate an electron to oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This process, known as redox cycling, can lead to a cascade of ROS formation.

Conversely, enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, catalyze the two-electron reduction of quinones to the more stable hydroquinones. This is often considered a detoxification pathway as it bypasses the formation of the reactive semiquinone radical. However, NQO1 can also be involved in the bioactivation of certain quinone-based compounds nih.gov. The interaction of a dimeric naphthoquinone with NQO1 has been structurally characterized, providing evidence that this interaction directly affects the redox state of the FAD cofactors nih.gov. For some quinone-containing antitumor agents, quinone reductases play a role in their reductive bioactivation nih.gov.

Molecular Mechanisms of Interaction with Cellular Antioxidant Systems

The ROS generated through the redox cycling of naphthoquinones can overwhelm the cellular antioxidant defense systems. Key components of this system include enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as glutathione (GSH).

The interaction of naphthoquinones with the antioxidant system can be multifaceted. The generated superoxide radicals are typically converted to hydrogen peroxide by superoxide dismutase, which is then detoxified to water by catalase or glutathione peroxidase. The electrophilic nature of the naphthoquinone core can also lead to the depletion of cellular nucleophiles, most notably GSH, through direct conjugation. This depletion of GSH can further exacerbate oxidative stress by impairing the cell's ability to neutralize ROS. Studies on the related compound plumbagin (B1678898) have shown that it can directly inhibit thioredoxin reductase and glutathione reductase, key enzymes in the cellular antioxidant defense nih.gov.

Molecular Interactions with Biomolecules

The reactivity of the 1,4-naphthoquinone (B94277) scaffold allows for both covalent and non-covalent interactions with a range of biological macromolecules.

Mechanisms of Covalent Adduct Formation with Proteins and Nucleic Acids

The electrophilic α,β-unsaturated ketone system present in the 1,4-naphthoquinone ring is susceptible to nucleophilic attack by cellular macromolecules. This can lead to the formation of covalent adducts with proteins and nucleic acids through a process known as Michael addition. The thiol groups of cysteine residues in proteins are particularly reactive towards this type of addition. Such covalent modifications can lead to enzyme inhibition and disruption of protein function.

Under hypoxic conditions, in situ reduction of the quinone moiety can lead to the formation of conjugated intermediates that are potent DNA-alkylating agents nih.gov. The formation of covalent adducts with DNA can lead to mutations and the initiation of carcinogenesis.

Non-Covalent Binding Modes (e.g., Intercalation with DNA, Protein Binding Sites)

In addition to covalent interactions, the planar aromatic ring system of naphthoquinones allows for non-covalent interactions with biomolecules. One of the primary modes of non-covalent interaction with DNA is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix nih.govrsc.org. This can disrupt DNA replication and transcription. Groove binding is another non-covalent interaction where the molecule fits into the major or minor groove of the DNA nih.gov.

The specific binding mode is dependent on the structure of the naphthoquinone derivative and the DNA sequence. These non-covalent interactions can lead to conformational changes in the DNA structure.

Modulation of Specific Enzymatic Activities and Signaling Pathways (Mechanistic Insights)

The interaction of naphthoquinones with cellular components can lead to the modulation of various enzymatic activities and signaling pathways. As previously mentioned, enzymes involved in redox homeostasis, such as quinone reductases, thioredoxin reductase, and glutathione reductase, are known targets nih.gov.

The generation of ROS by naphthoquinones can also act as a signaling mechanism, activating pathways involved in cellular stress responses, inflammation, and apoptosis. For instance, mitogen-activated protein kinases (MAPKs) are a family of signaling proteins that can be activated by oxidative stress and are potential targets for naphthoquinones nih.gov. The anticancer activity of some naphthoquinone derivatives has been linked to their ability to induce apoptosis and cell cycle arrest in cancer cells jst.go.jp.

The following table provides a summary of the biological activities and proposed mechanisms for a selection of 1,4-naphthoquinone derivatives, which may offer insights into the potential activities of 2,6-Dimethylnaphthalene-1,4-dione.

| Naphthoquinone Derivative | Biological Activity | Proposed Mechanism of Action |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | Anticancer | Inhibition of thioredoxin reductase and glutathione reductase, ROS generation nih.gov |

| Juglone (5-hydroxy-1,4-naphthoquinone) | Cytotoxic, Allelopathic | ROS generation, enzyme inhibition |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Antimicrobial, Anticancer | Intercalation with DNA, ROS generation |

| Menadione (B1676200) (2-methyl-1,4-naphthoquinone) | Cytotoxic | Redox cycling, ROS generation, depletion of glutathione |

| Doxorubicin (An anthracycline with a naphthoquinone core) | Anticancer | DNA intercalation, inhibition of topoisomerase II, ROS generation nih.gov |

Inhibition/Activation Mechanisms of Key Metabolic Enzymes

Specific studies detailing the inhibition or activation mechanisms of key metabolic enzymes by this compound could not be identified in the provided search results. Research on other naphthoquinone derivatives has shown interactions with redox-related enzymes such as thioredoxin reductase and glutathione reductase. nih.gov For instance, some dimeric naphthoquinones are known to interact directly with NAD(P)H:quinone oxidoreductase 1 (NQO1), affecting the redox state of its cofactors. nih.gov However, these findings have not been specifically demonstrated for this compound.

Perturbation of Cellular Signaling Cascades at a Molecular Level

There is no specific information available from the search results regarding the perturbation of cellular signaling cascades at a molecular level by this compound. Many natural products and other naphthoquinone derivatives are known to modulate key signaling pathways that control cell proliferation and apoptosis, such as NF-κB, Akt, and MAPK pathways. nih.govnih.gov For example, the compound 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione has been shown to inhibit Ras-mediated downstream signaling. nih.gov However, studies detailing such effects for this compound are absent in the available literature.

Investigations into Anti-Microbial and Anti-Parasitic Mechanisms

While naphthoquinones as a class exhibit significant antibacterial, antifungal, and antiparasitic properties, specific mechanistic investigations for this compound are not detailed in the available research. nih.govnih.gov

Mechanistic Basis of Antibacterial and Antifungal Activities

No studies specifically elucidating the mechanistic basis of the antibacterial and antifungal activities of this compound were found. Research on other related compounds, such as 2,3-dibromonaphthalene-1,4-dione, suggests that the primary antifungal mechanism may involve the disruption of fungal membrane permeability, leading to the leakage of cellular components like nucleotides. nih.govresearchgate.net This mechanism, however, has not been confirmed for this compound.

Insights into Antimalarial and Antiparasitic Actions

Specific insights into the antimalarial and antiparasitic actions of this compound are not available in the provided search results. Studies on other naphthoquinones, such as atovaquone (B601224) and other 2-hydroxy-3-alkyl-naphthalene-1,4-dione derivatives, have identified their mechanism as inhibitors of the cytochrome bc1 complex, which is essential for the respiration of the Plasmodium falciparum parasite. researchgate.net There is no evidence to suggest that this compound functions via this or any other antiparasitic mechanism.

Mechanistic Evaluation of Cytotoxicity in In Vitro Cellular Models

The cytotoxic properties of the broader naphthoquinone class are well-documented, but specific mechanistic evaluations for this compound are not present in the available literature. nih.govnih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)

There is no specific research available that describes the induction of programmed cell death pathways, such as apoptosis or necrosis, by this compound. Studies on other naphthoquinone derivatives have demonstrated various mechanisms for inducing cell death. For example, some sulfinyl-1,4-naphthoquinones induce apoptosis in gastric cancer cells, an effect associated with the decreased levels of the anti-apoptotic protein Bcl-2. mdpi.com Another derivative, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione, has been found to induce apoptosis by increasing cellular reactive oxygen species (ROS) levels in liver cancer cells. nih.gov These specific mechanisms have not been investigated for this compound.

Future Research Directions and Emerging Prospects for 2,6 Dimethylnaphthalene 1,4 Dione

Exploration of Unconventional Synthetic Routes and Derivatizations

The future synthesis of 2,6-Dimethylnaphthalene-1,4-dione and its analogs will likely move beyond traditional methods, embracing novel strategies that offer greater efficiency, selectivity, and access to diverse functionalities.

Unconventional Synthetic Routes: Future research could focus on enzymatic and electrochemical methods. Biocatalysis, for instance, offers a green alternative to conventional chemical methods. frontiersin.orgfrontiersin.org The use of enzymes like laccase has been shown to facilitate the one-pot synthesis of 1,4-naphthoquinones in aqueous media, avoiding hazardous heavy metal reagents and organic solvents. rsc.orgresearchgate.net Another promising avenue is electrochemical synthesis, which can convert phenolic precursors into quinones under mild conditions, offering a sustainable alternative to traditional oxidation. acs.org Furthermore, developing solvent-free, multicomponent reactions, potentially catalyzed by agents like Indium(III) triflate, could provide an efficient, environmentally friendly route to complex naphthoquinone derivatives. nih.gov

Derivatization Strategies: The functionalization of the this compound core is paramount for tuning its properties. Future work will likely explore:

Nucleophilic Substitution: Introducing nitrogen and sulfur nucleophiles to create libraries of amino- and thio-naphthoquinones, which have shown significant biological potential. eurekaselect.commdpi.com

Click Chemistry: Employing highly efficient and specific reactions like the Sulfur(VI)–Fluoride Exchange (SuFEx) to rapidly generate diverse derivatives with modified pharmacokinetic or material properties. mdpi.com

Metal-Free C-H Functionalization: Developing regioselective methods to add new substituents to the aromatic ring, a challenging but highly valuable strategy for creating novel analogs. rsc.org

Use as a Reagent: Investigating the compound itself as a derivatization reagent for analytical purposes, such as for the detection of aliphatic thiols in complex samples via liquid chromatography. nih.gov

| Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Laccase-Mediated Synthesis | Enzymatic one-pot synthesis from hydroquinone (B1673460) precursors in aqueous media. | Environmentally friendly, avoids hazardous reagents. | rsc.org |

| Electrochemical Synthesis | Oxidative conversion of phenolic precursors using an electric current. | High efficiency, mild conditions, sustainable. | acs.org |

| SuFEx Click Chemistry | Rapid and efficient functionalization of hydroxyl groups to create fluorosulfate (B1228806) derivatives. | High yield, modular, applicable to late-stage functionalization. | mdpi.com |

| Solvent-Free Multicomponent Reactions | Combining multiple reactants in a single step without a solvent. | Atom economy, reduced waste, operational simplicity. | nih.gov |

Integration into Advanced Smart Materials and Responsive Systems

The inherent electronic properties of the naphthoquinone core make this compound a compelling candidate for the development of next-generation smart materials. Its redox activity is central to this potential.

Future research should investigate its incorporation into:

Organic Electronics: The unique chemical properties of 1,4-naphthoquinone (B94277) derivatives make them suitable for developing organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). aiuniversity.co.in The rigid, conjugated structure of this compound could offer excellent charge transport characteristics.

Redox Flow Batteries: Liquid quinone derivatives are being explored as redox-active materials for solvent-free, high-energy-density flow batteries. researchgate.net By functionalizing this compound to create a liquid form, it could serve as a novel catholyte or anolyte.

Fluorescent Probes: Naphthalene (B1677914) derivatives are known for their strong fluorescence, high quantum yield, and photostability, making them excellent candidates for fluorescent probes. nih.gov Future work could focus on designing derivatives of this compound that act as sensors for specific ions, biomolecules, or changes in the cellular environment.

Responsive Polymers: Integrating the naphthoquinone moiety into polymer chains could create materials that respond to electrochemical stimuli. The reversible reduction and oxidation of the quinone unit can induce changes in color (electrochromism), conformation, or solubility, leading to applications in sensors, drug delivery systems, and soft robotics.

| Application Area | Underlying Principle | Potential Function of this compound | Reference |

|---|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Charge transport through conjugated π-systems. | As a stable, electron-accepting component in the active layer. | aiuniversity.co.in |

| Redox Flow Batteries | Reversible electrochemical energy storage in liquid electrolytes. | As a core component of a liquid, redox-active material. | researchgate.net |

| Fluorescent Sensors | Changes in fluorescence emission upon binding to an analyte. | As a fluorophore whose emission is quenched or enhanced by a target. | nih.gov |

| Electrochromic Materials | Color change upon electrochemical oxidation or reduction. | As a chromophore that changes color in response to an applied voltage. | aiuniversity.co.in |

Elucidation of Complex Mechanistic Pathways in Biological Systems

The biological activity of naphthoquinones is often multifaceted, stemming from their ability to undergo redox cycling and act as electrophiles. eurekaselect.comnih.gov A critical area of future research is to unravel the specific mechanisms of action for this compound, as its methyl substituents could significantly modulate its reactivity compared to other analogs.

Key research questions to address include:

Redox Cycling and ROS Production: Naphthoquinones can accept electrons from cellular reductases to form semiquinone radicals, which then react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. nih.govmdpi.com It is crucial to quantify the redox cycling efficiency of this compound and understand how this process impacts cellular signaling and oxidative stress. Some dimethyl-naphthoquinones are known to be exclusive redox cyclers, a property that needs to be investigated for this specific isomer. nih.gov

Covalent Modification of Proteins: As electrophiles, naphthoquinones can form covalent adducts with nucleophilic residues on proteins, particularly cysteine thiols. nih.govnih.gov This can lead to enzyme inhibition and disruption of protein function. Identifying the specific protein targets of this compound is essential for understanding its cytotoxic or therapeutic effects.

Enzyme and Receptor Targeting: Beyond broad reactivity, certain naphthoquinones exhibit high specificity. For example, derivatives have been shown to inhibit topoisomerase II or act as ligands for specific G-protein coupled receptors like GPR55. nih.govnih.gov Future studies should screen this compound against a wide range of biological targets to identify potential specific interactions that could be exploited for therapeutic development.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize the discovery and optimization of molecules like this compound. nih.govneovarsity.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers.

Emerging prospects in this area include:

Predictive Modeling of Bioactivity: ML models can be trained on existing data to predict the formation of quinone-type metabolites from parent drugs, a crucial step in toxicology assessment. nih.govacs.orgacs.org Such models could be adapted to predict the metabolic fate and potential reactivity of this compound and its derivatives.

De Novo Drug Design: Generative ML models can design entirely new molecules with desired properties. By providing the model with a target profile (e.g., high affinity for a specific enzyme, low toxicity), it could generate novel derivatives of the this compound scaffold optimized for a particular therapeutic purpose.

Materials Property Prediction: AI is being used to predict the physical and chemical properties of crystalline materials with an accuracy that can surpass traditional computational methods like Density Functional Theory (DFT). nsf.govnsf.gov This approach could rapidly screen virtual libraries of this compound derivatives to identify candidates with optimal electronic properties for smart material applications.

Synthesis Route Optimization: ML algorithms can analyze the vast body of chemical literature to propose and optimize synthetic pathways, potentially identifying more efficient or sustainable routes to this compound and its analogs.

Sustainability and Green Chemistry Innovations in Naphthoquinone Research

A commitment to sustainability must underpin all future research. The principles of green chemistry offer a framework for developing chemical processes that are safer, more efficient, and environmentally benign. researchgate.net

For this compound, key innovations will involve:

Use of Greener Solvents: Shifting away from volatile organic compounds towards greener alternatives like water, supercritical CO₂, or ionic liquids. rsc.org The development of aqueous reaction systems, such as those using laccase enzymes, is a prime example. rsc.org

Biocatalytic Synthesis: Expanding the toolbox of enzymes for synthesizing and modifying naphthoquinones. Biocatalysis operates under mild conditions (ambient temperature and pressure) in aqueous environments, drastically reducing energy consumption and waste generation. frontiersin.orgyoutube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This includes one-pot, multicomponent reactions that avoid lengthy separation and purification steps. nih.gov

Renewable Feedstocks: Exploring pathways to synthesize the naphthoquinone scaffold from renewable, bio-based starting materials rather than petroleum-derived precursors. rsc.org

By integrating these green chemistry principles, the future development and application of this compound can proceed in an economically and environmentally sustainable manner.

Conclusion: Synthesizing Key Findings and Proposing Future Trajectories

Summary of Pivotal Contributions to the Field of Naphthoquinone Chemistry

The chemistry of naphthoquinones represents a cornerstone of organic and medicinal chemistry. This class of compounds has made pivotal contributions as natural pigments, key structural motifs in vitamins (e.g., Vitamin K), and versatile platforms for drug discovery. nacatsoc.orgwikipedia.org Their rich redox chemistry and susceptibility to nucleophilic attack have enabled the synthesis of countless derivatives, leading to agents with potent anticancer, antimicrobial, antifungal, and anti-inflammatory properties. jst.go.jpeurekaselect.comtandfonline.com In materials science, they have been employed as dyes and as functional components in redox-active polymers. jst.go.jp The ongoing exploration of naphthoquinones continues to yield novel compounds with significant scientific and therapeutic potential.

Reiteration of the Unique Academic Significance of 2,6-Dimethylnaphthalene-1,4-dione

The unique academic significance of this compound lies precisely in its under-explored nature. As an isomer within a highly important chemical class, it represents a gap in the current scientific knowledge. Its structure, with one methyl group on the quinoid ring and another on the distal benzenoid ring, offers a distinct electronic and steric profile compared to more commonly studied isomers. This specific arrangement provides a unique opportunity to study structure-activity relationships, probe the subtle effects of substituent positioning on redox potential and biological activity, and potentially develop derivatives with novel properties that differ from other dimethylated analogues.

Concluding Outlook on Prospective Research Opportunities and Unexplored Frontiers

The primary and most immediate research opportunity is the definitive synthesis, purification, and comprehensive characterization of this compound. This foundational work would involve developing a selective oxidation protocol for 2,6-dimethylnaphthalene (B47086) and fully documenting the compound's spectroscopic data (NMR, IR, MS, UV-Vis) and fundamental physical properties.

Following this, future research trajectories should include:

Systematic Biological Screening : Evaluating the compound for anticancer activity against a panel of cancer cell lines and for antimicrobial activity against representative bacteria and fungi.

Derivative Synthesis : Utilizing the reactive C3 position for Michael additions to create a library of novel amino, thio, and alkoxy derivatives to explore structure-activity relationships.

Electrochemical Studies : Precisely measuring its redox potential to understand how the specific dimethyl substitution pattern tunes its electronic properties, which is crucial for its pro-oxidant potential.

Materials Science Applications : Investigating its use as a comonomer in polymerization reactions or as a novel dye, leveraging its unique structure.

In essence, this compound stands as an unexplored frontier within a well-mapped territory, holding the promise of new discoveries in medicine, materials, and fundamental chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dimethylnaphthalene-1,4-dione, and how is structural validation performed?

- Methodological Answer : A common approach involves electrophilic substitution reactions using dihydroxynaphthalene derivatives. For example, adamantylation of 1,4-dihydroxynaphthalene in trifluoroacetic acid yields diketone derivatives, as confirmed by and NMR spectroscopy to verify regioselectivity and structural integrity . Solvent choice (e.g., DMF with KCO) and reaction monitoring via TLC are critical for optimizing yields .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and ensure proper ventilation. Emergency measures include immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined?

- Methodological Answer : Computational tools predict properties like pKa (2.77 ± 0.50) and density (1.199 g/cm), while experimental validation involves HPLC for solubility profiling and thermogravimetric analysis (TGA) for thermal stability. NMR and mass spectrometry further confirm molecular weight (184.1940 g/mol) and purity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions in this compound derivatives?

- Methodological Answer : Steric and electronic factors dictate regioselectivity. For instance, adamantylation in trifluoroacetic acid favors diketone formation at the 2-position due to acid-catalyzed keto-enol tautomerism. Comparative studies with tert-butyl or amyl alcohols reveal solvent-dependent outcomes, requiring DFT calculations to map energy barriers and transition states .

Q. What computational strategies are used to resolve contradictions in toxicity data across species?

- Methodological Answer : Species-specific metabolic pathways (e.g., cytochrome P450 activity in rodents vs. humans) explain divergent toxicity profiles. In silico models like QSAR and molecular docking predict metabolite interactions, while in vitro assays (e.g., hepatic microsomal studies) validate findings. Cross-referencing toxicogenomic databases ensures robust risk assessment .

Q. How can crystallography and Hirshfeld surface analysis resolve structural ambiguities in synthesized derivatives?

- Methodological Answer : X-ray crystallography provides precise bond lengths and angles, while Hirshfeld analysis quantifies intermolecular interactions (e.g., H···H, O···H contacts). For example, C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives show crystal stability dominated by H···C interactions (15–20% contribution), validated against DFT-computed dipole moments and NMR chemical shifts (–0.94) .

Q. What methodologies address discrepancies in environmental persistence data for polycyclic quinones like this compound?

- Methodological Answer : Accelerated degradation studies under UV/VIS irradiation simulate environmental conditions. LC-MS/MS identifies photolytic byproducts, while QTOF-MS tracks hydroxyl radical formation. Comparative analysis with structurally related compounds (e.g., 1,3-dimethylnaphthalene) clarifies degradation kinetics and half-life variability .

Data Contradiction Analysis

Q. Why do systemic toxicity outcomes vary between inhalation and dermal exposure routes in animal studies?

- Methodological Answer : Inhalation bypasses first-pass metabolism, leading to higher bioavailability and acute respiratory effects (e.g., alveolar damage in rodents). Dermal studies often show delayed systemic effects (e.g., hepatic enzyme induction) due to slower absorption. Meta-analyses of LD values and histopathology data reconcile route-specific toxicodynamic profiles .

Q. How can researchers validate conflicting computational predictions of electronic properties for quinone-based compounds?

- Methodological Answer : Hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) calculate HOMO-LUMO gaps and electrostatic potentials, which are cross-validated with cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (bandgap alignment). Discrepancies often arise from solvent effects or basis set limitations, necessitating experimental calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products